molecular formula C15H14Cl2N4O3S B10988511 1-(3,5-dichlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(3,5-dichlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10988511
M. Wt: 401.3 g/mol
InChI Key: QCKOLITUKSTFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a novel synthetic compound designed for advanced chemical and pharmaceutical research. This hybrid molecule features a pyrrolidine-2,5-dione (succinimide) scaffold linked to a 1,3,4-thiadiazole ring via a carboxamide bridge, presenting a unique structural profile for investigative purposes. Its core structure is related to other N-substituted pyrrolidine-2,5-dione derivatives documented in chemical databases (see, for example, PubChem CID 157855) . The presence of the 1,3,4-thiadiazole moiety is a key feature, as this heterocycle is present in various compounds of significant research interest . The primary research applications of this compound are anticipated in the fields of medicinal chemistry and biochemistry, where it may serve as a key intermediate or a lead compound for the development of enzyme inhibitors, receptor modulators, or antimicrobial agents. The 3,5-dichlorophenyl group suggests potential for targeting specific protein domains. Researchers can utilize this compound to explore structure-activity relationships (SAR), investigate novel mechanisms of action, and develop new synthetic methodologies for complex heterocyclic systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or animal consumption.

Properties

Molecular Formula

C15H14Cl2N4O3S

Molecular Weight

401.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H14Cl2N4O3S/c1-24-7-12-19-20-15(25-12)18-14(23)8-2-13(22)21(6-8)11-4-9(16)3-10(17)5-11/h3-5,8H,2,6-7H2,1H3,(H,18,20,23)

InChI Key

QCKOLITUKSTFJR-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 1-(3,5-dichlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15Cl2N3O2SC_{15}H_{15}Cl_2N_3O_2S. Its structure features a thiadiazole ring, which is known for various biological activities, including anticancer properties. The presence of the dichlorophenyl and methoxymethyl substituents are believed to play critical roles in enhancing its biological efficacy.

Research indicates that compounds containing a 1,3,4-thiadiazole moiety exhibit diverse mechanisms of action against cancer cells. These include:

  • Inhibition of DNA and RNA Synthesis: Compounds like this one have been shown to selectively inhibit nucleic acid synthesis without significantly affecting protein synthesis .
  • Kinase Inhibition: The heteroatoms present in thiadiazoles can interact with key kinases involved in tumorigenesis, thereby disrupting cancer cell proliferation .
  • Cell Cycle Arrest: Some derivatives have demonstrated the ability to induce cell cycle arrest at specific phases, particularly G1 and S phases .

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of similar thiadiazole derivatives against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of compounds related to the target compound:

Compound NameCell Line TestedIC50 (µg/mL)Reference
Compound 21SK-MEL-24.27
Compound 24A54922.19
Compound 58HCT-11692.2 ± 1.8

These results indicate that modifications on the thiadiazole ring can significantly influence cytotoxic potency.

Case Studies

  • Cytotoxic Properties Study (Alam et al., 2011): This study focused on a series of thiadiazole derivatives and their effects on various human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The study found that certain modifications led to enhanced anticancer activity, with specific compounds demonstrating low IC50 values against multiple cell lines .
  • Mechanistic Insights (Hosseinzadeh Leila et al., 2013): This research highlighted that specific thiadiazole derivatives were effective against prostate (PC3) and breast cancer (MCF7) cell lines. The study used doxorubicin as a reference drug and reported that some derivatives exhibited superior cytotoxicity compared to doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with two analogs (Table 1), though key differences in substituents and properties highlight its uniqueness.

Table 1: Structural and Molecular Comparison

Parameter Target Compound Compound from Compound from
Phenyl Substituent 3,5-dichlorophenyl (electron-withdrawing, lipophilic) 3-(trifluoromethyl)phenyl (strongly electron-withdrawing, high lipophilicity) 3-methoxyphenyl (electron-donating, moderate lipophilicity)
Thiadiazole Substituent 5-(methoxymethyl) (polar, enhances solubility) 5-methyl (non-polar, reduces solubility) 5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl} (bulky, may improve metabolic stability)
Molecular Weight Not reported 370.4 450.5
Molecular Formula Not reported C₁₅H₁₃F₃N₄O₂S C₁₉H₂₂N₄O₅S₂

Key Findings:

Electronic and Lipophilic Effects :

  • The 3,5-dichlorophenyl group in the target compound balances moderate lipophilicity and electronic effects compared to the trifluoromethyl group in (higher electronegativity) and the methoxy group in (electron-donating) .
  • Dichlorophenyl’s dual chlorine atoms may enhance binding to hydrophobic pockets in biological targets, whereas trifluoromethyl groups improve metabolic stability but increase molecular weight.

Thiadiazole Modifications: The methoxymethyl substituent on the thiadiazole ring (target compound) likely improves aqueous solubility relative to the methyl group in .

Q & A

Q. What are the key steps and reagents for synthesizing 1-(3,5-dichlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide?

Answer: The synthesis involves sequential ring formation and coupling reactions. Critical steps include:

  • Thiadiazole ring formation : Using thiourea derivatives and hydrazine hydrate under reflux conditions.
  • Pyrrolidine ring construction : Cyclization of γ-keto acids with ammonia or primary amines.
  • Coupling : Amide bond formation between the thiadiazole and pyrrolidine moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt).
    Key reagents include dichlorophenyl precursors, methoxymethyl-substituted thiadiazole intermediates, and polar aprotic solvents (DMF or DCM). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound validated experimentally?

Answer: Structural validation employs:

  • Spectroscopy :
    • NMR (¹H/¹³C): Confirms substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; thiadiazole carbons at ~160–170 ppm).
    • HRMS : Verifies molecular weight (e.g., [M+H]+ expected at m/z ~440–450).
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and confirms the (2E)-configuration of the thiadiazole-ylidene group .

Q. What preliminary biological assays are recommended to assess its activity?

Answer: Initial screening includes:

  • Enzyme inhibition assays : Target kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates).
  • Antimicrobial testing : MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to evaluate selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer: Employ Design of Experiments (DOE) to systematically vary:

FactorRangeOptimal Value
Temperature60–100°C80°C
SolventDMF/DCMDMF
Catalyst loading1–5 mol%3 mol%
Response surface methodology (RSM) identifies interactions between variables. For example, higher temperatures accelerate thiadiazole formation but may degrade methoxymethyl groups. Real-time monitoring via TLC or inline FTIR ensures reaction progression .

Q. What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina, Glide): Screens against homology models of kinases or GPCRs, prioritizing poses with favorable H-bonding (e.g., pyrrolidine carbonyl to catalytic lysine).
  • MD simulations (GROMACS): Assess stability of ligand-target complexes (50–100 ns trajectories; RMSD < 2 Å indicates stable binding).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .

Q. How to resolve contradictions in biological activity data across studies?

Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Counter-screening : Test against related targets (e.g., kinase panels) to rule out promiscuity.
  • Meta-analysis : Pool data from independent studies using Bayesian statistics to identify consensus IC₅₀ ranges .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace dichlorophenyl with trifluoromethyl or nitro groups).
  • Pharmacophore mapping : Identify critical moieties (e.g., thiadiazole’s electron-deficient ring for π-stacking).
  • Free-energy perturbation (FEP) : Quantify ΔΔG contributions of specific groups to binding affinity .

Q. How to evaluate metabolic stability and degradation pathways?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS.
  • Degradant identification : Use HRMS/MS to fragment peaks appearing over time (e.g., oxidation at methoxymethyl to carboxylate).
  • Forced degradation studies : Expose to heat, light, and hydrolytic conditions (acid/base) to profile stability .

Q. What methods assess synergistic effects with existing therapeutics?

Answer:

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy).
  • Transcriptomics : RNA-seq of treated cells to identify pathways co-regulated with standard drugs (e.g., apoptosis genes).
  • Mechanistic modeling : Build ODE-based models of target inhibition cascades .

Q. How to validate crystallographic data for ambiguous electron density regions?

Answer:

  • Neutron diffraction : Resolves H-atom positions in the methoxymethyl group.
  • Composite omit maps : Exclude biased phases to confirm ligand placement.
  • Computational refinement : Phenix.refine with restraints on bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.